Dach-mida

Description

Evolution of Precision in Organic and Inorganic Synthesis

The evolution of organic and inorganic synthesis has been marked by a continuous drive towards greater precision. Early synthetic methods often lacked control over reaction pathways, leading to mixtures of products and low yields. The development of transition metal catalysis revolutionized the field by providing unprecedented control over chemo-, regio-, and stereoselectivity. This advancement was intrinsically linked to the design and application of tailored ligands, molecules that coordinate to the metal center and dictate its reactivity. Simultaneously, the need to synthesize complex molecules with multiple reactive functional groups spurred the development of protecting group strategies. These temporary modifications mask specific functionalities, allowing reactions to occur selectively at other sites and enabling convergent and divergent synthetic approaches. The interplay between sophisticated catalytic systems, often featuring designer ligands, and orthogonal protecting group strategies has been fundamental to the synthesis of intricate natural products, pharmaceuticals, and advanced materials.

Strategic Importance of Tailored Ligands and Protecting Groups in Chemical Research

Tailored ligands are strategically important in chemical research because they can profoundly influence the activity, selectivity, and stability of metal catalysts. By tuning the electronic and steric properties of the ligand, chemists can optimize catalytic performance for specific transformations, leading to higher yields, reduced byproducts, and milder reaction conditions. Chiral ligands, for instance, are indispensable for asymmetric catalysis, allowing the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries. thieme.dewikipedia.orgbohrium.com Protecting groups are equally vital, serving as temporary modifications that safeguard reactive functionalities during multi-step synthetic sequences. Their strategic implementation allows for the controlled, stepwise assembly of complex molecules that would be impossible to construct otherwise. publish.csiro.ausigmaaldrich.combldpharm.comrsc.orgorgsyn.org The ability to selectively introduce and remove protecting groups under specific conditions (orthogonality) is a key aspect of complex molecule synthesis.

Overview of N-Methyliminodiacetic Acid (MIDA) and Diaminocyclohexane (DACH) in Contemporary Chemical Methodologies

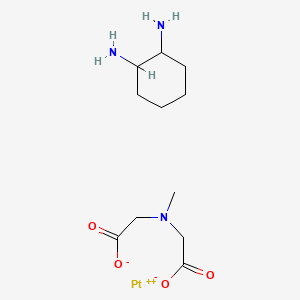

N-Methyliminodiacetic acid (MIDA) and 1,2-Diaminocyclohexane (DACH) are two notable compounds that have found significant utility in contemporary chemical methodologies, primarily as ligands and components of protecting group strategies.

N-Methyliminodiacetic Acid (MIDA)

MIDA is an organic compound with the formula C₅H₉NO₄. wikipedia.orglookchem.comnih.gov It functions as a chelating agent, capable of binding to metal ions through its nitrogen atom and two carboxylate groups. wikipedia.orglookchem.comfishersci.ca A particularly impactful application of MIDA is its use as a protecting group for boronic acids. publish.csiro.ausigmaaldrich.combldpharm.comrsc.orgorgsyn.orglookchem.comfishersci.carsc.orgorgsyn.org Boronic acids are valuable intermediates in organic synthesis, particularly in cross-coupling reactions, but they can be prone to protodeborylation, oxidative deborylation, and other side reactions. sigmaaldrich.comacs.org Complexation with MIDA forms stable MIDA boronates, which are significantly more robust and often bench-stable solids. sigmaaldrich.combldpharm.comrsc.org This enhanced stability allows MIDA boronates to be carried through various synthetic steps that would be incompatible with the parent boronic acids. publish.csiro.auorgsyn.orgnih.gov MIDA boronates have been widely employed in Suzuki-Miyaura cross-coupling reactions and have been instrumental in the development of iterative cross-coupling strategies for the assembly of complex molecules in a controlled, stepwise manner, analogous to solid-phase peptide synthesis. sigmaaldrich.combldpharm.comrsc.orgorgsyn.orglookchem.comrsc.orgorgsyn.orgnih.govnih.gov The boronic acid can be regenerated from the MIDA boronate under mild aqueous basic conditions. publish.csiro.ausigmaaldrich.combldpharm.comorgsyn.orgnih.gov MIDA has also been utilized as a ligand in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. rsc.org

1,2-Diaminocyclohexane (DACH)

DACH is a cycloaliphatic diamine with the formula C₆H₁₄N₂. wikipedia.orgfishersci.atontosight.aiontosight.ainih.gov It exists as cis and trans stereoisomers, with the trans isomer having two enantiomers ((1R,2R) and (1S,2S)). wikipedia.orgontosight.ai The presence of two amine groups makes DACH a versatile ligand, capable of coordinating to metal centers. ontosight.aiacs.org DACH and its derivatives are widely used as chiral ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. thieme.dewikipedia.orgbohrium.com They are components of several well-known ligand classes, including the Trost ligands, which are highly effective in palladium-catalyzed asymmetric allylic alkylation reactions. thieme.dewikipedia.org DACH is also a key component in the structure of important metal-based pharmaceuticals, such as oxaliplatin, a platinum(II) complex used in cancer chemotherapy. ontosight.aiacs.org Beyond catalysis and medicine, DACH finds applications in materials science, for instance, as an epoxy curing agent. wikipedia.orgontosight.ai

Combination of MIDA and DACH: "Dach-mida"

The functionalities of MIDA and DACH can be combined within a single chemical entity or complex. A notable example is the compound referred to as "this compound". kingdraw.comchemicalregister.com This compound is identified as a platinum(II) complex containing both a MIDA ligand (specifically, the 2,2'-(methylimino)diacetate anion) and a 1,2-diaminocyclohexane ligand. kingdraw.comchemicalregister.com This specific complex, platinum(2+) 2,2'-(methylimino)diacetate cyclohexane-1,2-diamine(1:1:1), exemplifies how the chelating abilities of both MIDA and DACH can be utilized simultaneously in the coordination sphere of a metal center. kingdraw.comchemicalregister.com While MIDA is often discussed in the context of boron chemistry and protecting groups, and DACH is prominent as a chiral ligand in asymmetric catalysis and metal drugs, their combination in complexes like "this compound" highlights the potential for designing complex coordination compounds with potentially unique properties and applications, drawing upon the distinct characteristics of each component.

Summary of MIDA and DACH Properties and Uses

| Property/Use | N-Methyliminodiacetic Acid (MIDA) | 1,2-Diaminocyclohexane (DACH) |

| Chemical Formula | C₅H₉NO₄ wikipedia.orglookchem.comnih.gov | C₆H₁₄N₂ wikipedia.orgfishersci.atontosight.aiontosight.ainih.gov |

| Molecular Weight | 147.130 g/mol wikipedia.orgfishersci.cafishersci.cafishersci.ca | 114.192 g/mol wikipedia.orgfishersci.atontosight.aifishersci.at |

| Key Roles | Chelating Agent, Boronic Acid Protecting Group, Ligand | Ligand (Chiral and Achiral), Component of Metal Complexes |

| Applications | Cross-coupling reactions (Suzuki, Hiyama), Iterative Synthesis | Asymmetric Catalysis, Metal-based Pharmaceuticals (e.g., Oxaliplatin), Materials Science |

| Notable Derivatives | MIDA Boronates publish.csiro.ausigmaaldrich.combldpharm.comrsc.orgorgsyn.orglookchem.comfishersci.carsc.orgorgsyn.org | Trost Ligands thieme.dewikipedia.org, Oxaliplatin ontosight.aiacs.org |

This table summarizes some of the key aspects of MIDA and DACH, illustrating their individual significance in modern synthesis and providing context for their combined presence in compounds like "this compound".

Properties

CAS No. |

96322-12-2 |

|---|---|

Molecular Formula |

C11H21N3O4Pt |

Molecular Weight |

454.4 g/mol |

IUPAC Name |

2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+) |

InChI |

InChI=1S/C6H14N2.C5H9NO4.Pt/c7-5-3-1-2-4-6(5)8;1-6(2-4(7)8)3-5(9)10;/h5-6H,1-4,7-8H2;2-3H2,1H3,(H,7,8)(H,9,10);/q;;+2/p-2 |

InChI Key |

AKMBKNSPZQHEEJ-UHFFFAOYSA-L |

SMILES |

CN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |

Canonical SMILES |

CN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |

Synonyms |

1,2-diaminocyclohexane-(N-methyliminodiaceto)platinum(II) DACH-MIDA N-methyliminodiacetato-1,2-diaminocyclohexane platinum(II) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Discovery of Dach and Mida Containing Systems

Novel Synthetic Routes for MIDA Boronate Building Blocks

N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally versatile building blocks in modern organic synthesis. Their stability, ease of handling, and unique reactivity profile have enabled significant advancements, particularly in the realm of iterative cross-coupling. A key factor in their widespread adoption has been the development of robust and efficient synthetic methodologies for their preparation. These methods have evolved from harsh, traditional techniques to milder, more user-friendly protocols, expanding the accessibility and scope of MIDA boronate chemistry.

Development of Mild and Efficient Boronic Acid Conversion Strategies

The conversion of boronic acids into their corresponding MIDA boronates is a critical step for their use in iterative synthesis. nih.gov Traditionally, this transformation was achieved through a Dean-Stark protocol, which requires high temperatures to drive the dehydrative condensation between the boronic acid and N-methyliminodiacetic acid. nih.govnih.gov While effective for many simple aryl boronic acids, these harsh, acidic conditions are often incompatible with more sensitive or functionally complex substrates, leading to decomposition and low yields. orgsyn.org

To address these limitations, a significantly milder and more efficient method has been developed utilizing MIDA anhydride (B1165640). orgsyn.org This pre-dried form of MIDA acts as both the ligand source and an internal desiccant, promoting the conversion of boronic acids to MIDA boronates under much gentler conditions. orgsyn.org This approach avoids the need for high temperatures and specialized glassware like a Dean-Stark apparatus, making it accessible to a broader range of laboratories. orgsyn.org The MIDA anhydride method has proven effective for a variety of sensitive boronic acids, including those that are prone to protodeboronation under traditional conditions. orgsyn.org

Another approach to streamline the synthesis of MIDA boronates involves the use of conventional sealed heating reactors, which offer a cost-effective and rapid alternative to microwave reactors. nih.gov This method allows for reaction times as short as 10 minutes with minimal work-up, contributing to a more energy and solvent-efficient process. nih.gov The operational simplicity of these newer methods has even led to the development of "MIDA Boronate Maker Kits," which enable the straightforward preparation and purification of MIDA boronates using basic laboratory equipment such as a heater and a centrifuge. orgsyn.org

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Dean-Stark Protocol | High temperature, acidic | Effective for simple boronic acids | Harsh conditions, incompatible with sensitive substrates |

| MIDA Anhydride | Mild heating | Mild, efficient, compatible with sensitive substrates, simple procedure | Requires preparation of MIDA anhydride |

| Conventional Sealed Heating | Rapid heating (e.g., 160 °C for 10 min) | Fast, energy and solvent efficient, minimal work-up | May not be suitable for all thermally sensitive substrates |

Iterative Cross-Coupling Reactions Enabled by MIDA Boronates

A cornerstone of the utility of MIDA boronates is their application in iterative cross-coupling (ICC) reactions. nih.govnih.govgoogle.com This strategy allows for the sequential, controlled assembly of complex molecules from bifunctional building blocks, analogous to the automated synthesis of peptides and oligonucleotides. nih.govgoogle.com The MIDA group serves as a robust protecting group for the boronic acid functionality, rendering it stable to a wide range of reaction conditions, including the anhydrous conditions typically employed in Suzuki-Miyaura cross-coupling. nih.gov

The MIDA boronate can be selectively deprotected under mild aqueous basic conditions to reveal the reactive boronic acid, which can then participate in a subsequent cross-coupling reaction. nih.gov This "deprotect-couple" sequence can be repeated, enabling the stepwise construction of intricate molecular architectures. nih.gov The stability of the MIDA boronate group to silica (B1680970) gel chromatography is another crucial feature, as it allows for the convenient purification of intermediates after each coupling step. nih.gov This has facilitated the development of a "catch-and-release" purification protocol, which is amenable to automation. core.ac.uk

The power of this ICC platform has been demonstrated in the synthesis of a diverse array of small molecules, including natural products, pharmaceuticals, and materials. nih.govgoogle.comrsc.org For instance, this methodology has been successfully applied to the synthesis of the polyene motifs found in a significant portion of all polyene natural products. google.com The modularity of the ICC approach allows for the rapid generation of analogues by simply substituting different MIDA boronate building blocks into the synthetic sequence. core.ac.uk This has led to the development of automated synthesizers that can perform the iterative deprotection, coupling, and purification steps, significantly accelerating the discovery of new molecules with desired functions. nih.govcore.ac.uk

Regioselective and Stereoselective Synthesis of MIDA Boronate Functionalized Compounds

The development of methods for the regioselective and stereoselective synthesis of MIDA boronate-functionalized compounds has further expanded the scope of their applications. The ability to precisely control the position and stereochemistry of the MIDA boronate group within a molecule is essential for the synthesis of complex, three-dimensional structures.

In terms of regioselectivity, a mild and highly regioselective cycloaddition approach has been developed for the synthesis of MIDA boronate-functionalized isoxazoles and triazoles. This method provides convenient access to these important heterocyclic building blocks, which can then be utilized in subsequent Suzuki-Miyaura cross-coupling reactions. Furthermore, regioselective routes to orthogonally-substituted aromatic MIDA boronates have been established, enabling the synthesis of tetrasubstituted aromatic compounds through a sequence of nitration, bromination, and stepwise Suzuki-Miyaura couplings.

For stereoselective synthesis, a significant breakthrough has been the development of a pinene-derived iminodiacetic acid (PIDA) ligand. This chiral ligand enables the diastereoselective functionalization of C(sp³)–B bonds, allowing for the stereocontrolled synthesis of a variety of chiral boronate building blocks. The conformational rigidity of the PIDA framework effectively transfers stereochemical information, leading to high levels of stereocontrol in reactions such as epoxidations. The resulting stereochemically pure PIDA boronates are crystalline, stable solids, making them ideal building blocks for the synthesis of complex, chiral molecules. google.com

Flow Chemistry Approaches for MIDA Boronate Synthesis

The principles of iterative cross-coupling with MIDA boronates are highly amenable to automation and, by extension, to flow chemistry approaches. Automated synthesis platforms have been developed that can perform the iterative cycles of deprotection, coupling, and purification required for the construction of complex small molecules. nih.govcore.ac.uk These synthesizers utilize computer-controlled syringe pumps to automatically transfer solutions and reagents, allowing for the unattended synthesis of a target molecule once the necessary building block cartridges are in place. core.ac.uk

While not always explicitly defined as "flow chemistry" in the traditional sense of a continuous stream, these automated systems share many of the same principles, such as precise control over reaction parameters and the ability to perform sequential reactions in a continuous or semi-continuous fashion. The "catch-and-release" purification method, where the MIDA boronate product is retained on a silica gel cartridge while impurities are washed away, is particularly well-suited for integration into an automated or flow-based system. core.ac.uk The development of these automated platforms represents a significant step towards the generalized and accessible synthesis of small molecules, moving the bottleneck from synthesis to the evaluation of function. core.ac.uk

Design and Preparation of DACH-Coordinated Metal Complexes

Diaminocyclohexane (DACH) is a chiral ligand that has been extensively used in the design of metal-based anticancer agents. The stereochemistry of the DACH ligand can significantly influence the biological activity of the resulting metal complexes. The synthesis of DACH-coordinated platinum and palladium complexes has been a major focus of research in the field of medicinal inorganic chemistry.

Synthesis of DACH-Platinum and DACH-Palladium Complexes

The synthesis of DACH-platinum complexes is well-established, with several general strategies available. A common approach involves the reaction of a platinum(II) precursor, such as K₂[PtCl₄], with the DACH ligand. The reaction conditions can be tuned to control the stoichiometry and stereochemistry of the final complex. For instance, the synthesis of oxaliplatin, a clinically approved anticancer drug, involves the reaction of potassium tetrachloroplatinate with (1R,2R)-(-)-1,2-diaminocyclohexane. Another synthetic strategy involves first coordinating a different ligand to the platinum(II) center, followed by the addition of the ancillary DACH ligand. This method can be advantageous for producing complexes with good purity and yield. The coordination of the DACH ligand can be temperature-sensitive, with higher temperatures potentially leading to the reduction of Pt(II) to Pt(0).

The synthesis of DACH-palladium complexes has also been explored, driven by the potential for these complexes to exhibit similar or improved anticancer activity compared to their platinum analogues. researchgate.net Palladium(II) complexes share structural and coordination chemistry similarities with platinum(II) complexes but can offer different reactivity profiles and toxicity. researchgate.netmdpi.comresearchgate.net The synthesis of DACH-palladium(II) complexes typically involves the reaction of a palladium(II) salt, such as PdCl₂, with the DACH ligand in an appropriate solvent. google.comwikipedia.org The general insolubility of PdCl₂ can be overcome by first converting it to a more soluble adduct, such as [PdCl₂(PhCN)₂] or Na₂[PdCl₄]. researchgate.net The resulting DACH-palladium complexes can then be isolated and characterized. The stability of these complexes is an important consideration, as palladium(II) complexes are generally more labile than their platinum(II) counterparts. researchgate.netnih.gov The use of strongly coordinating ligands in conjunction with DACH can help to stabilize the resulting complexes. nih.gov

| Complex | Metal Center | DACH Isomer | Typical Precursor |

|---|---|---|---|

| Oxaliplatin | Platinum(II) | (1R,2R)-(-)-1,2-Diaminocyclohexane | K₂[PtCl₄] |

| [Pt(DACH)Cl₂] | Platinum(II) | Various isomers | K₂[PtCl₄] |

| [Pd(DACH)Cl₂] | Palladium(II) | Various isomers | PdCl₂ or Na₂[PdCl₄] |

Ligand Substitution Strategies in DACH Coordination Chemistry

Ligand substitution in coordination chemistry involving 1,2-diaminocyclohexane (DACH) is a fundamental process where one ligand in a coordination complex is exchanged for another. fiveable.melibretexts.org This process is critical for tuning the steric and electronic properties of metal complexes, thereby influencing their reactivity and catalytic activity. The substitution can proceed through various mechanisms, primarily categorized as dissociative, associative, or interchange pathways. dalalinstitute.com

In the context of DACH-containing complexes, the choice of ligand and the substitution strategy can have a profound impact on catalytic outcomes. For instance, in a Molybdenum-catalyzed asymmetric allylic alkylation, the replacement of a novel C1-symmetric DACH pyridyl ligand with a traditional Trost DACH ligand resulted in a complete loss of reactivity. acs.org This highlights the critical role of the ligand framework in the catalytic cycle.

Several factors influence the rate and mechanism of ligand substitution in DACH complexes:

Nature of the Leaving and Entering Ligands: The strength of the metal-ligand bond and the nucleophilicity of the entering ligand are key determinants. Stronger donating ligands will typically displace weaker ones.

Steric Hindrance: The bulky cyclohexane (B81311) backbone of the DACH ligand can create significant steric congestion around the metal center, often favoring a dissociative mechanism where the leaving group departs first to create a less crowded intermediate.

Electronic Properties of the Metal Center: The oxidation state and electron configuration of the metal ion will affect its lability and preference for a particular coordination number and geometry.

A common strategy in DACH coordination chemistry is the replacement of solvent molecules or weakly coordinating anions with more strongly binding ligands to generate the active catalyst. For example, in the formation of many DACH-metal catalysts, halide or acetate (B1210297) ligands are substituted by the DACH ligand itself. The reverse can also be true, where the DACH ligand is displaced.

The table below illustrates examples of ligand substitution in metal complexes, which can be conceptually applied to DACH-containing systems.

| Original Complex Ion | Reagent | Product Complex Ion | Observation |

| [Cu(H₂O)₆]²⁺ (pale blue) | Concentrated HCl | [CuCl₄]²⁻ (yellow/green) | Color change |

| [Co(H₂O)₆]²⁺ (pink) | Concentrated HCl | [CoCl₄]²⁻ (blue) | Color change and geometry change |

| [Fe(H₂O)₆]³⁺ (pale violet) | SCN⁻ solution | [Fe(SCN)(H₂O)₅]²⁺ (blood red) | Intense color change |

This table presents generalized ligand exchange reactions to illustrate the principles of ligand substitution.

Understanding these substitution strategies is crucial for the rational design of DACH-based catalysts with optimized activity and selectivity for specific chemical transformations.

Chiral DACH Ligand Synthesis and Application in Asymmetric Catalysis Research

Chiral 1,2-diaminocyclohexane (DACH) is a privileged scaffold in asymmetric catalysis due to its conformational rigidity, C₂-symmetry, and the predictable stereochemical environment it imparts to a metal center. The synthesis of chiral DACH ligands has been a subject of intense research, leading to a vast library of ligands with diverse steric and electronic properties. researchgate.netnih.gov

A notable recent advancement in this area is the development of "ShabyDACH," a novel C₁-symmetric diaminocyclohexane (DACH) pyridyl ligand. acs.orgacs.org This ligand was instrumental in enabling the first Molybdenum-catalyzed asymmetric allylic alkylation to form an electrophile-derived all-carbon quaternary stereocenter. acs.orgacs.org The synthesis of ShabyDACH and similar C₁-symmetric ligands represents a strategic departure from the more common C₂-symmetric designs, offering a different steric and electronic environment that can lead to unique reactivity and selectivity.

The application of chiral DACH ligands is extensive, particularly in enantioselective transformations. These ligands have been successfully employed in a wide range of reactions, including:

Asymmetric allylic alkylations

Henry reactions

Michael additions

Diels-Alder reactions

Reductions and oxidations

The success of a chiral DACH ligand in a given reaction is highly dependent on its specific structure. For example, in the aforementioned Mo-catalyzed allylic alkylation, various modifications to the ligand scaffold were explored. While ShabyDACH proved highly effective, other ligands, including a nonsymmetrical picolinamide/benzamide ligand and a chiral Schiff base ligand, resulted in no conversion or only trace amounts of product. acs.org This underscores the sensitivity of the catalytic process to the ligand architecture.

The following table summarizes the performance of different ligands in a Mo-catalyzed asymmetric allylic alkylation, highlighting the superior performance of the specifically designed ShabyDACH ligand.

| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | ShabyDACH (L2) | 50 | >99 |

| 2 | Nonsymmetrical picolinamide/benzamide (L3) | 0 | - |

| 3 | Chiral Schiff base (L4) | Trace | - |

| 4 | Traditional Trost DACH | 0 | - |

Data adapted from a study on Mo-catalyzed asymmetric allylic alkylation. acs.org

The continued development of novel chiral DACH ligands, through innovative synthetic strategies, is expected to further expand the scope of asymmetric catalysis and provide access to complex, enantioenriched molecules.

Advanced Concepts in Compound Assembly and Derivatization

Exploration of TIDA Boronates for Three-Dimensional Molecular Architectures

N,N,N',N'-Tetramethyliminodiacetic acid (TIDA) boronates are a class of tetracoordinate organoboron compounds that have emerged as powerful building blocks for the construction of complex three-dimensional molecular architectures. researchgate.net TIDA boronates exhibit enhanced stability compared to their more commonly used MIDA (N-methyliminodiacetic acid) boronate counterparts, particularly with respect to hydrolysis. researchgate.net This increased stability is attributed to hyperconjugation from the tetramethyl substitution on the iminodiacetic acid backbone, which enhances the covalency of the N-B bond. researchgate.net

The robust nature of TIDA boronates makes them particularly well-suited for iterative cross-coupling reactions, enabling the controlled, stepwise assembly of molecular structures. researchgate.net This has been demonstrated in the context of automated synthesis, where TIDA boronates have been successfully employed in iterative Suzuki-Miyaura cross-couplings and 1,2-metallate rearrangements to construct complex, Csp³-rich molecules. researchgate.net In many cases, the corresponding MIDA boronates failed to provide any product under the same conditions, highlighting the superior reactivity and stability of the TIDA platform. researchgate.net

The use of TIDA boronates facilitates the creation of diverse 3D architectures through several key features:

Stereospecificity: Cross-coupling reactions involving chiral TIDA boronates proceed with high stereospecificity, allowing for the precise control of stereochemistry in the final product.

Automated Synthesis: The stability and predictable reactivity of TIDA boronates make them amenable to automated synthesis platforms, enabling the rapid generation of libraries of complex molecules.

Access to Csp³-Rich Scaffolds: TIDA boronates are particularly effective in forging Csp³-Csp² and Csp³-Csp³ bonds, which are prevalent in many natural products and pharmaceutically active compounds but are often challenging to construct using traditional synthetic methods.

The table below compares the stability of TIDA and MIDA boronates under hydrolytic conditions.

| Boronate Type | Time (hours) | Remaining Compound (%) |

| TIDA boronate | 6 | >99 |

| MIDA boronate | 6 | 0 |

Data reflects stability in a THF/H₂O-K₂CO₃ mixture at 60°C. researchgate.net

The exploration of TIDA boronates is paving the way for the systematic and automated construction of novel three-dimensional molecular architectures with potential applications in materials science, drug discovery, and supramolecular chemistry. nih.govrsc.org

Scaffold Diversity via MIDA and DACH Functionalization

The generation of molecular scaffold diversity is a cornerstone of modern drug discovery and materials science. The functionalization of MIDA (N-methyliminodiacetic acid) boronates and DACH (1,2-diaminocyclohexane) ligands provides two powerful and complementary strategies for achieving this goal.

MIDA boronates are exceptionally stable, crystalline, and chromatographically purifiable boronic acid surrogates. nih.govnih.gov Their stability to a wide range of reaction conditions allows for their use in iterative cross-coupling (ICC) strategies, where complex molecules are assembled in a stepwise fashion from a series of MIDA boronate building blocks. nih.govnih.gov This modular approach allows for the rapid generation of diverse scaffolds by simply varying the building blocks used in the synthesis. Furthermore, the MIDA ligand itself can be modified. For instance, a novel MIDA derivative has been developed that acts as both a protecting group and a directing group for meta-selective C-H functionalization of arylboronic acids. rsc.org This enables further diversification of the aromatic scaffold at a traditionally difficult-to-access position.

On the other hand, the chiral DACH backbone provides a robust and stereochemically defined scaffold that can be readily functionalized to create a wide array of chiral ligands and catalysts. acs.orgacs.org The amino groups of the DACH moiety can be derivatized with various substituents to tune the steric and electronic properties of the resulting ligand. This functionalization is critical for optimizing the performance of DACH-based catalysts in asymmetric reactions. The development of the C₁-symmetric ShabyDACH ligand is a prime example of how thoughtful functionalization of the DACH scaffold can lead to breakthroughs in catalytic reactivity and enantioselectivity. acs.orgacs.org

The convergence of these two platforms—the iterative coupling capabilities of MIDA boronates and the stereochemical diversity of functionalized DACH ligands—offers a powerful paradigm for creating complex, chiral molecules. For example, DACH-derived scaffolds could be functionalized with MIDA boronate groups, allowing them to be incorporated into larger structures via iterative cross-coupling. Conversely, MIDA boronate building blocks can be designed to incorporate chiral elements derived from DACH.

The table below outlines the key features of MIDA and DACH functionalization for achieving scaffold diversity.

| Feature | MIDA Boronate Functionalization | DACH Ligand Functionalization |

| Primary Role | Iterative construction of molecular backbones | Introduction of chirality and steric/electronic tuning |

| Key Transformation | Suzuki-Miyaura and other cross-coupling reactions | Amide bond formation, alkylation, etc. at the amine groups |

| Source of Diversity | Variation of bifunctional building blocks | Variation of substituents on the DACH backbone |

| Example | Synthesis of polyene natural product motifs | Synthesis of the ShabyDACH ligand |

By combining these approaches, chemists can access a vast chemical space of novel, functionally diverse, and stereochemically complex molecules.

Multi-Component Reactions and Domino Processes in Dach/Mida Chemistry

Multi-component reactions (MCRs) are powerful synthetic strategies in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov These reactions are highly convergent and atom-economical, making them attractive for the efficient synthesis of complex molecules. nih.gov Domino processes, or cascade reactions, involve a series of intramolecular reactions that occur sequentially without the need for isolating intermediates.

The integration of DACH and MIDA-containing systems into MCRs and domino processes represents a promising avenue for the rapid assembly of complex, functional molecules. Chiral DACH derivatives can be employed as one of the components in an MCR to introduce stereochemical control. For example, a chiral DACH-derived amine could participate in a Ugi or Mannich reaction, leading to the formation of a complex product with high enantiomeric purity. mdpi.com

Similarly, MIDA boronates can be designed to participate in MCRs. For instance, a MIDA boronate bearing an aldehyde or amine functionality could be a substrate in a Petasis or Strecker reaction. mdpi.com The stability of the MIDA boronate group to the reaction conditions would allow for its retention in the product, making it available for subsequent cross-coupling reactions in a post-MCR transformation. This combination of an MCR with a subsequent cross-coupling reaction is a powerful strategy for scaffold diversification.

Domino processes can also be envisioned that incorporate DACH and MIDA functionalities. For example, an intramolecular Diels-Alder reaction could be triggered by the deprotection of a MIDA boronate, or a cascade cyclization could be initiated that is directed by a chiral DACH auxiliary. A reaction sequence involving an intramolecular Strecker reaction has been developed for the synthesis of 3,4-disubstituted proline derivatives, showcasing the potential of domino processes in generating complex heterocyclic scaffolds. mdpi.com

The table below outlines some classic multi-component reactions and the potential roles for DACH and MIDA derivatives.

| Multi-Component Reaction | Reactants | Potential Role for DACH/MIDA |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Chiral DACH-derived amine for asymmetric induction; MIDA boronate-functionalized reactant. |

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | Chiral DACH-derived amine; MIDA boronate on any of the components. |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | Asymmetric synthesis using a chiral DACH-derived amine. |

| Petasis Reaction | Amine, Carbonyl, Vinyl- or Aryl-boronic Acid | Use of a MIDA boronate in place of the boronic acid; DACH-derived amine. |

While specific examples of MCRs and domino reactions that simultaneously involve both DACH and MIDA moieties are still emerging, the modularity and robust nature of these chemical entities make them ideal candidates for the development of novel, efficient, and stereoselective complexity-generating reactions.

Mechanistic Investigations and Reaction Kinetics

Molecular Mechanistic Studies of MIDA Boronate Reactivity

N-methyliminodiacetic acid (MIDA) boronates serve as exceptionally stable building blocks in modern organic synthesis, particularly in iterative cross-coupling (ICC) reactions. bldpharm.com Their stability under various conditions, coupled with their controlled deprotection to release the corresponding boronic acid, has made them invaluable. bldpharm.comnih.gov Understanding the mechanisms governing their reactivity, particularly the deprotection and subsequent transmetalation steps, is crucial for optimizing reaction conditions and expanding their synthetic utility.

The stability of MIDA boronates stems from the trivalent N-methyliminodiacetic acid ligand, which chelates the boron atom. This interaction involves the nitrogen atom donating a lone pair of electrons to the vacant p-orbital of boron, resulting in a tetrahedral, pyramidalized geometry around the boron center. researchgate.net This coordinative N-B bond effectively attenuates the Lewis acidity of the boron, rendering the MIDA boronate unreactive under typical anhydrous cross-coupling conditions. nih.gov

Activation for subsequent reactions, such as the Suzuki-Miyaura cross-coupling, requires the cleavage of this dative N-B bond to liberate the boronic acid. researchgate.net The transmetalation step of the Suzuki-Miyaura reaction is hypothesized to necessitate a vacant and Lewis acidic p-orbital on the boron atom. nih.gov The tetrahedral configuration of a MIDA boronate, with its saturated coordination sphere, prevents this. Deprotection, typically achieved through hydrolysis, breaks the N-B bond, leading to rehybridization of the boron atom to a trigonal planar geometry. This restores the vacant p-orbital, activating the boronic acid for transmetalation with the palladium catalyst.

Mechanistic studies have revealed two distinct pathways for the hydrolysis of MIDA boronates: a base-mediated mechanism and a neutral mechanism. nih.gov

Base-Mediated Hydrolysis : This pathway is significantly faster and involves the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons. nih.gov

Neutral Hydrolysis : This pathway does not require an external acid or base and involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules. nih.gov

These two mechanisms can operate in parallel, and their relative contributions can be quantified by observing ¹⁸O incorporation from labeled water into the cleaved MIDA ligand. nih.gov

The kinetics of MIDA boronate hydrolysis are notable for their dramatic and general rate differences under various basic conditions, which is a key feature enabling their use in iterative synthesis. nih.gov In contrast to other boronate esters, the hydrolysis rates of MIDA boronates are remarkably insensitive to the electronic properties of the organic substituent attached to the boron atom. nih.gov

Under "fast release" conditions, using aqueous sodium hydroxide, the deprotection is rapid, proceeding via the base-mediated pathway. nih.gov Conversely, under "slow release" biphasic conditions (e.g., K₂CO₃ in THF/H₂O), hydrolysis is much slower and proceeds via the neutral mechanism in the organic phase. nih.govchapman.edu This slow, controlled release of the boronic acid is critical for cross-coupling reactions involving unstable boronic acids, as it prevents their accumulation and subsequent decomposition. nih.gov

The catalyst primarily influences the cross-coupling step that follows the deprotection of the MIDA boronate. The "slow release" strategy is effective when a suitably active catalyst is used, which can rapidly consume the boronic acid as it is formed. nih.gov This prevents the accumulation of potentially unstable boronic acid intermediates. While the MIDA group is stable to many cross-coupling conditions, reactions that require higher temperatures or longer reaction times can lead to undesired hydrolysis, resulting in lower yields. nih.gov Therefore, the choice of catalyst and solvent must be carefully balanced to ensure efficient cross-coupling without promoting premature or unwanted MIDA boronate deprotection.

Kinetic and Mechanistic Analyses of DACH Metal Complex Reactions

The 1,2-diaminocyclohexane (DACH) ligand is a crucial component in a number of platinum and palladium complexes, notably in second and third-generation platinum-based anticancer agents. The steric bulk and conformational constraints imposed by the DACH ligand influence the kinetics and mechanisms of reactions at the metal center. nih.gov These complexes are typically square planar d⁸ metal complexes, which are known to undergo ligand substitution reactions through associative pathways. askfilo.comlibretexts.org

Ligand substitution reactions are fundamental to the mechanism of action of DACH-platinum complexes. The rate of these reactions is a key determinant of their biological activity. Kinetic studies show that substitution reactions in square planar Pt(II) and Pd(II) complexes generally follow second-order kinetics, with the rate dependent on the concentration of both the metal complex and the entering ligand. uomustansiriyah.edu.iq

Rate = k[ML₃X][Y]

Palladium(II) complexes are known to react about five orders of magnitude faster than their platinum(II) analogues, although their thermodynamic properties are similar. ias.ac.in This makes Pd(II) complexes useful models for studying the mechanisms of the more inert Pt(II) systems. ias.ac.in For DACH-Pt complexes, the displacement of leaving ligands (like chloride) by water (aquation) or other nucleophiles is a critical activation step. nih.gov Kinetic studies on various Pt(II) complexes show that the reactions can proceed through consecutive steps, with the first step being dependent on the entering ligand's concentration and a subsequent step, often involving ring-closure for a chelating ligand, being ligand-independent. ias.ac.inresearchgate.netrsc.org

The activation parameters, particularly the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insight into the reaction mechanism. Low enthalpy and large negative entropy values are characteristic of an associative mechanism, indicating a more ordered transition state. rsc.org For example, reactions involving Pt(DACH) complexes are expected to be slower than those with less sterically hindered diamine ligands like ethylenediamine (en). researchgate.netscribd.com

| Complex System | Entering Ligand | Rate Constant (k) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

|---|---|---|---|---|

| [Pt(pic)(H₂O)₂]²⁺ | L-cysteine | k₁ ≈ 10⁻³ M⁻¹ s⁻¹ | 34.91 ± 0.97 | -174.68 ± 2.18 |

| [Pt(pic)(H₂O)₂]²⁺ | L-cysteine (Step 2) | k₂ ≈ 10⁻⁵ s⁻¹ | 29.10 ± 0.72 | -233.74 ± 2.4 |

Substitution reactions in d⁸ square planar complexes, such as those containing DACH-Pt(II) and DACH-Pd(II), proceed almost exclusively through an associative mechanism. askfilo.comlibretexts.org This contrasts with octahedral complexes, which typically favor dissociative pathways. askfilo.comlibretexts.org In an associative mechanism, the incoming nucleophile (Y) attacks the metal center before the leaving group (X) departs. britannica.com

The reaction proceeds through a five-coordinate intermediate, which typically adopts a trigonal bipyramidal geometry. uomustansiriyah.edu.iqfiveable.me The incoming ligand attacks the square planar complex from above or below the plane, forming the five-coordinate species. uomustansiriyah.edu.iq This step is generally the rate-determining step. libretexts.org The reaction is completed when the leaving group departs from the trigonal bipyramidal intermediate, restoring the four-coordinate square planar geometry. uomustansiriyah.edu.iq

This mechanism is classified as an associative interchange (Iₐ) because the five-coordinate state is often a high-energy intermediate or transition state rather than a stable, isolable species. libretexts.org A key consequence of this mechanism is the retention of stereochemistry; a cis reactant yields a cis product, and a trans reactant yields a trans product. libretexts.org The steric hindrance created by ligands like DACH can slow down the reaction rate but does not fundamentally change the associative pathway. uomustansiriyah.edu.iq

Molecular-Level Interactions with Nucleophiles

The reactivity of square-planar Palladium(II)-dach complexes is prominently characterized by their interactions with nucleophiles through ligand substitution reactions. Kinetic studies on a series of [Pd(dach)(X–Y)] complexes, where X–Y represents various chelating leaving groups, have elucidated the mechanistic pathway of these interactions. The reactions with biologically relevant nucleophiles, such as inosine, inosine-5'-monophosphate (5'-IMP), and guanosine-5'-monophosphate (5'-GMP), consistently show a two-step consecutive reaction process. nih.govkisti.re.kr Both steps are dependent on the concentration of the incoming nucleophile, indicating a direct substitution mechanism. nih.gov

The substitution mechanism is associative in nature, which is a common pathway for 16-electron square-planar d8 metal complexes. wikipedia.orglibretexts.org This is strongly supported by experimental data, particularly the large and negative values for the entropy of activation (ΔS‡) and volume of activation (ΔV‡) obtained from temperature- and pressure-dependent kinetic studies. nih.govsemanticscholar.org A negative entropy of activation signifies a more ordered transition state compared to the reactants, which is characteristic of an associative process where the incoming nucleophile binds to the metal center to form an intermediate before the leaving group departs. wikipedia.org

The pseudo-first-order rate constants (kobs) for these reactions show a linear dependence on the nucleophile concentration, consistent with the rate law for associative substitution. kisti.re.krwikipedia.org The rate constants for the reactions of various [Pd(dach)(X-Y)] complexes with different nucleophiles have been determined, providing a quantitative measure of their reactivity. kisti.re.krsemanticscholar.org

| Complex | Nucleophile | k1 (M-1s-1) |

|---|---|---|

| [Pd(dach)(cbdca)] | 5'-IMP | 708 ± 12 |

| [Pd(dach)(cbdca)] | 5'-GMP | 630 ± 19 |

| [Pd(dach)(ox)] | 5'-IMP | 105 ± 2 |

| [Pd(dach)(ox)] | 5'-GMP | 95 ± 2 |

| [Pd(dach)(L-met)]+ | Inosine | 17.6 ± 0.4 |

Data sourced from Petrović, Bugarcić, and van Eldik (2008). kisti.re.kr

Fundamental Principles of Chemical Transformation in Complex Systems

Transition State Characterization and Reaction Coordinate Analysis

The associative mechanism of ligand substitution in Dach-mida systems proceeds through a high-energy, transient species known as the transition state. nih.gov For square-planar d8 complexes, this transition state is a five-coordinate species. wikipedia.org While direct experimental observation of the transition state is challenging due to its fleeting nature, its properties can be inferred from kinetic data and computational modeling. escholarship.org

The large negative activation volumes and entropies observed in the reactions of [Pd(dach)(X-Y)] complexes strongly suggest the formation of a compact and highly ordered transition state where the incoming nucleophile is closely associated with the palladium center. nih.govsemanticscholar.org This five-coordinate intermediate is typically conceptualized as having a trigonal bipyramidal or square pyramidal geometry. libretexts.org

A reaction coordinate diagram for an associative substitution illustrates the energy profile of the transformation. The reaction begins with the reactants (the square-planar Pd(II) complex and the nucleophile). As the nucleophile approaches the palladium center, the energy of the system increases, culminating at the peak of the energy barrier, which represents the transition state. quimicaorganica.org From this point, the system's energy decreases as the bond with the leaving group elongates and eventually breaks, leading to the formation of the product. siu.edu For the two-step substitution of a chelating ligand, the reaction coordinate would feature two distinct transition states, corresponding to the sequential displacement of the two donor atoms of the leaving group. kisti.re.kr

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for elucidating the structures and energetics of transition states in palladium-catalyzed reactions. mdpi.comnih.gov Such studies can model the geometry of the five-coordinate transition state, calculate the activation energy barrier, and map the entire reaction pathway, providing a detailed molecular picture of the transformation process. escholarship.org For related square-planar platinum(II) complexes, DFT studies have shown that ligands with strong π-back-donation capabilities can stabilize the pentacoordinated transition state, facilitating an associative mechanism. nih.gov

Role of Substrate and Catalyst in Mechanistic Control

The rate and outcome of chemical transformations in this compound systems are profoundly influenced by the specific nature of both the substrate (the leaving group) and the catalyst (the [Pd(dach)]2+ moiety).

Role of the Substrate: The structure of the leaving group (X-Y) in the [Pd(dach)(X–Y)] complex plays a critical role in controlling the reaction kinetics. nih.gov Studies have demonstrated a significant variation in substitution rates depending on the identity of the chelating ligand. For instance, the reaction of the complex containing cyclobutane-1,1-dicarboxylate (cbdca) as the leaving group is approximately 40 times faster than the complex with L-methionine (L-met). kisti.re.kr This difference in reactivity highlights the influence of the stability of the chelate ring and the strength of the palladium-leaving group bonds. The O,O-coordination in the cbdca complex results in bonds that are more labile than the N,S-bonds in the L-met complex. kisti.re.kr

| Complex (Substrate) | Coordinating Atoms | k1 (M-1s-1) |

|---|---|---|

| [Pd(dach)(cbdca)] | O,O | 700 ± 15 |

| [Pd(dach)(ox)] | O,O | 104 ± 1 |

| [Pd(dach)(gly)]+ | N,O | 22.0 ± 0.5 |

| [Pd(dach)(L-met)]+ | N,S | 17.6 ± 0.4 |

Data sourced from Petrović, Bugarcić, and van Eldik (2008). kisti.re.kr

Role of the Catalyst: The [Pd(dach)]2+ fragment serves as the catalytic core, and its inherent properties dictate the mechanistic pathway. The square-planar geometry of the palladium(II) center, a d8 metal ion, is electronically unsaturated, leaving the axial positions open to nucleophilic attack. libretexts.orglibretexts.org This electronic configuration is a key reason why these complexes favor an associative substitution mechanism. libretexts.org

Computational Chemistry and Theoretical Modeling of Dach and Mida Systems

Density Functional Theory (DFT) Investigations

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules, providing information about bonding, stability, and reactivity. It has been extensively applied to both MIDA boronates and DACH complexes to elucidate their intrinsic properties.

DFT studies have been instrumental in understanding the unique electronic structure and bonding within MIDA boronates. These investigations often focus on the nature of the intramolecular B-N dative bond, which is a key feature of these compounds and contributes significantly to their stability. Analysis of electron density distribution and bonding orbitals using DFT can reveal the strength and characteristics of this bond conicet.gov.aracs.org. Furthermore, DFT calculations have explored hyperconjugation effects and their influence on the electronic properties and reactivity of MIDA boronates, such as their ability to stabilize α-radicals via σB-N hyperconjugation researchgate.netnih.gov. These computational analyses help clarify how the MIDA ligand modifies the electronic environment around the boron center, impacting its behavior in various chemical transformations conicet.gov.ar.

DFT is widely used to theoretically predict the mechanisms and energetics of reactions involving DACH complexes, particularly metal complexes incorporating the DACH ligand. These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how these complexes behave during chemical processes sumitomo-chem.co.jpdergipark.org.tr. For example, DFT calculations have been applied to investigate the mechanisms of substitution and hydrolysis reactions in metal complexes containing DACH researchgate.netresearchgate.netresearchgate.net. By calculating the relative stabilities of intermediates and transition states, DFT helps to elucidate the most favorable reaction pathways and understand the factors that influence reaction rates and outcomes dergipark.org.tr.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system, providing insights into molecular interactions, dynamics, and behavior in different environments, including the presence of solvents.

MD simulations are employed to explore the molecular interactions and dynamics of both MIDA boronates and DACH systems. For DACH complexes, MD simulations have been used to study their interactions with biomolecules such as DNA and bovine serum albumin (BSA), providing details on binding modes, stability of complexes, and the nature of interactions like hydrogen bonding nih.govresearchgate.netresearchgate.netresearchgate.net. These simulations can reveal the dynamic behavior of the complexes in a biological environment and how they interact with their targets at an atomic level mdpi.com. In the context of MIDA boronates, MD simulations can offer insights into their behavior in different phases, such as their self-assembly in liquid crystalline systems and the dynamics involved in processes like hydrolysis researchgate.netresearchgate.netrsc.org.

Data Tables

| Study | System | Key Finding (Computational) |

| DFT Study on MIDA and TIDA Boronates researchgate.net | MIDA and TIDA boronates | Stabilize α-radicals via σB-N hyperconjugation. |

| Stereochemistry, Conformational Dynamics, and Liquid Crystal Stability acs.org | Diastereomeric dibenzo[a,c]phenazine (B1222753) diesters (related to conformation) | Meso-isomer shows stronger preference to unfold in solution based on DFT. |

| Cosolvent Effects on Solute–Solvent Hydrogen-Bond Dynamics acs.org | Solute in water/DMSO mixture | MD predicts shorter carbonyl hydrogen-bond lifetime in neat water than in 1:1 DMSO/water. |

| Thermotropic MIDA Boronates rsc.org | Rod-like and wedge-shaped MIDA boronates mixtures | Phase behavior and mesophase structure strongly depend on mesogen composition. |

Application of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

Predictive Modeling of Reaction Outcomes

Predictive modeling using ML and AI aims to forecast the outcome of a chemical reaction based on input parameters such as reactants, reagents, catalysts, solvents, and reaction conditions pecan.airesearchgate.netarxiv.orgnih.gov. By training models on experimental data, it is possible to predict various reaction attributes, including the main product, yield, and selectivity researchgate.net. This can help chemists prioritize experiments, reduce trial-and-error, and optimize reaction efficiency. While specific examples of predictive modeling applied to reactions forming or involving "Dach-mida" were not identified in the search results, the general principles of applying deep neural networks and molecular descriptors for predicting chemical reaction outcomes are established researchgate.net. Such models could potentially be trained on relevant datasets to predict outcomes for reactions involving DACH, MIDA, or related precursors.

Data-Driven Discovery of Novel Synthetic Pathways

Data-driven discovery approaches utilize ML and AI to explore vast chemical spaces and identify novel synthetic routes to target molecules aps.orgnnlm.govgithub.comnih.govarxiv.org. By analyzing existing reaction data and chemical literature, algorithms can propose plausible synthetic steps and sequences that might not be immediately obvious to human chemists github.comarxiv.org. This can accelerate the discovery of more efficient, cost-effective, or environmentally friendly synthesis methods. The iterative coupling of MIDA boronate building blocks, for instance, represents a modular approach to synthesis nih.govrsc.org, and data-driven methods could potentially be applied to discover new building blocks or optimize coupling sequences for complex targets that might involve DACH or MIDA moieties. The concept of using data-driven methods for discovery is being explored in various scientific fields, including materials science and biomedical research aps.orgnih.govarxiv.org.

Advanced Characterization and Spectroscopic Analysis Techniques

Spectroscopic Methods for Structural Elucidation and Dynamic Studies

Spectroscopic techniques are crucial for understanding the chemical environment and structural features of Dach-mida complexes in solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. For this compound complexes, particularly platinum(II) complexes, multinuclear NMR, including ¹H, ¹³C, and ¹⁹⁵Pt NMR, provides detailed insights into the bonding and spatial arrangement of the ligands around the metal center. Studies on platinum(II) complexes with N-substituted iminodiacetate (B1231623) and 1,2-diaminocyclohexane ligands have utilized ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy for characterization researchgate.net. These investigations can reveal the binding mode of the N-R-IDA ions to the platinum(II) ion, showing coordination through an acetate (B1210297) oxygen and the imino nitrogen capes.gov.br. The prochiral nature of the N-R-IDA ligand and the asymmetry of the Pt(DACH) moiety can lead to the observation of diastereomers, and NMR can help in determining their ratios, which are influenced by steric factors related to the 1,2-diaminocyclohexane isomer and the N-substituent on the iminodiacetate capes.gov.br. ¹H NMR spectroscopy is routinely used to identify and quantify different protons within the molecule, providing information on functional groups and their connectivity mdpi.comnih.govpreprints.orglibretexts.org. Similarly, ¹³C NMR provides information about the carbon skeleton researchgate.netnih.gov. ¹⁹⁵Pt NMR is particularly valuable for studying platinum complexes, offering sensitivity to the electronic environment of the platinum center and providing clues about the ligands coordinated to it researchgate.netresearchgate.netresearchgate.net. Non-labile metal-ligand bonding in related palladium(II) complexes with iminodiacetic acid derivatives has been established using the relatively sharp splitting patterns observed for ligand acetate protons in NMR spectra researchgate.net.

Mass spectrometry (MS) techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are employed for the molecular identification and purity assessment of this compound complexes. MS provides information about the molecular weight of the complex and can help confirm its elemental composition. ESI-MS is particularly useful for analyzing polar and thermally labile compounds like metal complexes in solution, producing charged species that are then detected researchgate.net. GC-MS is typically used for volatile or semi-volatile compounds and can be coupled with chromatography for the separation and identification of components in a mixture, aiding in purity assessment thermofisher.comnih.gov. While general applications of GC-MS are described thermofisher.comnih.gov, its specific application to this compound complexes for purity assessment would involve analyzing for residual starting materials or byproducts. Characterization of related complexes has included mass spectral data researchgate.net.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds based on their characteristic vibrations uni-siegen.deedinst.comrsc.orgksu.edu.saosti.gov. IR spectroscopy measures the absorption of infrared light by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations that cause a change in polarizability edinst.comksu.edu.sa. These techniques are complementary and can provide a comprehensive picture of the vibrational modes of a molecule edinst.comksu.edu.sa. For this compound complexes, IR and Raman spectroscopy can be used to identify the presence of characteristic functional groups from the DACH and MIDA ligands, such as amine N-H stretches, carboxylic acid C=O stretches (or carboxylate stretches when coordinated), and C-N vibrations. Changes in the vibrational frequencies compared to the free ligands can indicate coordination to the metal center ksu.edu.sa. IR spectra of related complexes have been measured to further characterize their structures researchgate.net.

Interactions with Biological Systems at a Molecular Level Fundamental Research

Bioinorganic Chemistry of DACH Metal Complexes

Molecular Interactions with DNA Constituents and Other Biomolecules

Metal complexes containing the trans-1,2-diaminocyclohexane (DACH) ligand have been a subject of interest in the study of DNA interactions. The stereochemistry of the DACH ligand can influence the binding mode and specificity of the complex with DNA. These interactions can be covalent, involving direct coordination of the metal to DNA bases, or non-covalent. bldpharm.com Non-covalent interactions are varied and can include electrostatic attraction between a cationic complex and the anionic phosphate backbone of DNA, groove binding, and intercalation, where a planar part of the complex inserts between the base pairs of the DNA double helix. researchgate.netbldpharm.com

Role of Metal Ions in Ligand Binding and Structural Changes

Metal ions are fundamental to the structure and function of many biological macromolecules. In the context of DACH metal complexes, the central metal ion is pivotal in organizing the DACH ligand and any other coordinated ligands into a specific three-dimensional arrangement. This pre-organization is crucial for effective binding to biological targets like DNA. nih.gov The metal ion's Lewis acidity, redox properties, and preferred coordination geometry all contribute to the stability and reactivity of the complex.

Upon interaction with a biomolecule, the metal complex can induce significant structural changes. For example, the intercalation of a DACH-containing complex into the DNA helix can cause a localized unwinding and bending of the DNA structure. These conformational changes can, in turn, affect biological processes such as DNA replication and transcription by interfering with the binding of cellular proteins to the DNA. The metal ion itself can also directly participate in interactions, for instance, by coordinating to a donor atom on a DNA base or the phosphate backbone, further stabilizing the complex-biomolecule adduct.

Investigation of Model Systems for Biological Processes

DACH metal complexes serve as valuable model systems for elucidating fundamental biological processes. By systematically varying the metal ion and the ancillary ligands, researchers can probe the specific contributions of different structural and electronic features to the biological activity of the complex. nih.gov These studies provide insights into the mechanisms of action of metal-based drugs and help in the rational design of new therapeutic agents.

For example, studying the interaction of a series of DACH metal complexes with DNA can help to understand the structure-activity relationships that govern DNA binding and cytotoxicity. These model systems can mimic the interactions of naturally occurring metalloproteins with nucleic acids and can be used to investigate processes like electron transfer and substrate binding in a controlled environment. rsc.org The knowledge gained from these fundamental studies is instrumental in advancing our understanding of the intricate roles that metal ions play in biological systems.

MIDA Boronates in Biological Probe Development (Non-Clinical Research Tools)

N-methyliminodiacetic acid (MIDA) boronates are a class of organoboron compounds that have gained significant attention as versatile building blocks in organic synthesis. rsc.orgnih.gov Their stability and unique reactivity have also led to their exploration in the development of chemical tools for biological research. MIDA boronates are stable, crystalline solids that are compatible with a wide range of reaction conditions, yet the boronic acid functionality can be unmasked under mild basic conditions. rsc.org

Development of Fluorescent MIDA Boronates for Cellular Imaging Research

The development of fluorescent probes is crucial for visualizing and understanding biological processes within living cells. MIDA boronates have been incorporated into fluorescent molecules to create probes for cellular imaging. These probes often consist of a fluorophore (the light-emitting component) linked to a MIDA boronate group. The MIDA boronate can act as a recognition site for specific analytes or be designed to change its fluorescence properties in response to its local environment. nih.govbirmingham.ac.uk

For instance, fluorescent boronate-based probes have been developed to detect reactive oxygen species (ROS) like hydrogen peroxide within cells. nih.gov The boronate group reacts with hydrogen peroxide, leading to a change in the fluorescence of the molecule, allowing for the visualization of ROS production in real-time. The stability of the MIDA boronate ensures that the probe remains intact until it encounters its target. Researchers have successfully used these probes in living cells with techniques like confocal and two-photon microscopy to image intracellular changes in analyte concentrations. nih.govnih.gov

Use as Chemical Probes for Molecular Recognition Studies

The ability of boronic acids to reversibly bind to diols makes them excellent candidates for molecular recognition probes, particularly for carbohydrates and glycoproteins. MIDA boronates serve as stable precursors that can be deprotected to generate the active boronic acid at the desired time and place. This controlled release is advantageous in complex biological systems.

These chemical probes can be used to study interactions involving saccharides, which play critical roles in many biological processes. For example, a MIDA boronate-containing probe could be designed to bind to specific cell-surface carbohydrates, enabling the study of cell-cell recognition or the tracking of glycoproteins. The interaction of the boronate with its target can be designed to produce a detectable signal, such as a change in fluorescence. researchgate.net The versatility of MIDA boronates in synthesis allows for the creation of a wide array of chemical probes with tailored properties for specific molecular recognition studies. researchgate.net

Data Tables

Table 1: Properties of MIDA Boronates Relevant to Biological Probe Development

| Property | Description | Reference |

| Stability | Bench-top stable, crystalline solids; tolerant to air, moisture, and silica (B1680970) gel chromatography. | nih.govrsc.org |

| Deprotection | The boronic acid is released under mild aqueous basic conditions (e.g., NaHCO3, K3PO4). | rsc.org |

| Compatibility | Compatible with a wide range of synthetic reagents, allowing for the incorporation into complex molecules. | rsc.orgrsc.org |

| Reactivity | The unmasked boronic acid can selectively react with diols (e.g., in saccharides) or be oxidized by certain reactive oxygen species. |

Table 2: Applications of Boronate-Based Fluorescent Probes in Non-Clinical Research

| Application | Description of Probe Function | Example Analytes | Imaging Technique | Reference |

| Cellular Imaging | Detection of intracellular analytes through changes in fluorescence intensity or lifetime. | Hydrogen peroxide, peroxynitrite | Confocal Microscopy, Two-Photon Microscopy | nih.govnih.gov |

| Molecular Recognition | Probing biomolecular interactions, particularly with carbohydrate-containing molecules. | Monosaccharides, cell-surface glycans | Fluorescence Spectroscopy | researchgate.net |

No Information Found for the Chemical Compound "Dach-mida"

Following a comprehensive search of scientific literature and databases, no information has been found regarding a chemical compound named "this compound." As a result, it is not possible to generate the requested article focusing on its interactions with biological systems at a molecular level.

The instructions provided were to create a detailed and scientifically accurate article structured around specific subsections of systems and mechanistic biology related to "this compound." However, the absence of any research data, publications, or mentions of this compound in the public domain precludes the creation of content that would meet the requirements of being thorough, informative, and scientifically accurate.

Generating an article on a non-existent or un-researched compound would require the fabrication of data and research findings, which falls outside the scope of providing factual and reliable information. All attempts to gather information on "this compound" in the context of chemical-biological interactions, biological pathways, and molecular systems have been unsuccessful.

Therefore, the requested article on the chemical compound “this compound” cannot be produced.

Applications in Fundamental Research and Material Science Non Biological/non Clinical

Catalysis and Organocatalysis Utilizing Dach and Mida Moieties

Both DACH and MIDA frameworks play distinct yet complementary roles in catalytic processes, enabling a range of transformations crucial for synthesis and material development.

Chiral 1,2-diaminocyclohexane (DACH) derivatives are widely employed as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically enriched compounds. The chirality of the DACH backbone is effectively transferred to the catalytic center, influencing the stereochemical outcome of reactions. These ligands are particularly prominent in metal-catalyzed asymmetric transformations. For instance, DACH ligands are integral to the design of highly effective palladium catalysts used in asymmetric allylic alkylation (AAA), a powerful method for constructing stereogenic centers and forming various bond types (C–C, C–O, C–S, C–N) with high enantioselectivity. acs.org The Trost group, for example, has pioneered the use of C2-symmetric DACH ligands in AAA for the rapid synthesis of diverse chiral products. acs.org Beyond allylic alkylation, DACH ligands are also utilized in other asymmetric catalytic reactions, including asymmetric hydrogenation. acs.orgrsc.org The ability of DACH to chelate to various metal centers allows for the design of a wide array of chiral metal complexes active in enantioselective catalysis. acs.orgresearchgate.netnih.gov

N-Methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally valuable reagents, particularly in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. acs.orgrsc.orgresearchgate.netnih.govacs.org Unlike traditional boronic acids, MIDA boronates are often benchtop stable, tolerant of air and moisture, and compatible with silica (B1680970) gel chromatography, significantly simplifying handling and purification procedures. researchgate.netnih.govacs.orgresearchgate.netrsc.org This enhanced stability and ease of handling have made MIDA boronates excellent building blocks for the synthesis of complex molecules through iterative cross-coupling strategies. researchgate.netnih.govresearchgate.netua.ac.beresearchgate.net

In polymerization research, MIDA boronates serve as versatile monomers. Their stability allows them to survive various polymerization conditions, including reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.orgnih.gov This enables the preparation of polymers containing intact MIDA boronate groups, which can then be subjected to post-polymerization modification via Suzuki-Miyaura coupling or other boronate transformations, providing a platform for the synthesis of functionalized polymers. acs.orgnih.gov Recent research has explored the use of MIDA boronate monomers in Suzuki-Miyaura catalyst-transfer polymerization (CTP) for the controlled synthesis of conjugated polymers, demonstrating improved control, particularly for heteroaromatic systems. researchgate.net While challenges such as hydrolysis byproducts and steric bulk can influence the process, a better understanding of the reaction conditions and catalyst selection can mitigate these issues. researchgate.net

Advanced Materials Science Applications

The properties of DACH and MIDA boronates extend their utility into the realm of advanced materials science, from serving as building blocks for polymers to their involvement in supramolecular assemblies and potential in chemosensing.

MIDA boronates are key building blocks in the synthesis of novel polymeric materials, especially through controlled polymerization techniques and iterative cross-coupling approaches. Their stability and compatibility with various synthetic conditions allow for their incorporation into monomers that can be polymerized to form complex polymer architectures. acs.orgnih.govmdpi.com The iterative cross-coupling of bifunctional MIDA boronate building blocks provides a robust strategy for the precise synthesis of sequence-defined conjugated oligomers and polymers. researchgate.netmdpi.com This "Lego-like" assembly approach, facilitated by the unique purification properties of MIDA boronates on silica gel, enables the controlled growth of polymeric chains with defined structures and functionalities. ua.ac.beresearchgate.netmdpi.com These well-defined polymers are of interest for applications requiring precise structural control.

Both DACH and MIDA moieties have shown relevance in the construction of supramolecular assemblies and the synthesis of nanomaterials. DACH, particularly in its chiral forms, is used as a building block for metal complexes that exhibit properties relevant to molecular recognition and supramolecular chemistry. nih.gov These interactions can be exploited in the design of ordered structures.

MIDA boronates have been demonstrated to self-assemble through hydrogen bonding interactions, leading to the formation of permanently porous organic frameworks. researchgate.netrsc.org This self-assembly process, driven by multiple hydrogen-bonding interactions between the MIDA boronate termini, provides a route to porous materials with potential applications in gas adsorption and other areas. researchgate.netrsc.org Furthermore, self-assembly principles involving ligand-capped nanoparticles are a significant strategy for fabricating functional nanomaterials. iphy.ac.cnmdpi.com While direct examples of DACH- or MIDA-capped nanoparticles formed by self-assembly for specific nanomaterial applications were not extensively detailed in the search results, the general concept of using organic ligands, including those capable of specific interactions, to direct nanoparticle assembly is well-established. iphy.ac.cn Boron-containing compounds, including boronic acids, are also being explored in the development of stimuli-responsive nanoscale drug delivery systems and other nanomaterials via self-assembly. rsc.org

The design of chemosensors often relies on the ability of a molecule or material to selectively bind to an analyte and produce a detectable signal. Metal complexes incorporating specific ligands are frequently employed in chemosensing. rsc.orgresearchgate.netnih.govnih.gov While a direct chemosensor based on a combined "Dach-mida" structure was not specifically identified, the individual components offer relevant properties. DACH, as a ligand in metal complexes, can influence the coordination environment and properties of the metal center, which are critical for sensing applications. nih.gov The interaction of metal ions with suitable ligands can lead to changes in optical or electrochemical properties that can be transduced into a signal. rsc.orgresearchgate.net

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Robotics in Chemical Discovery

Key aspects of AI and robotics integration include:

Autonomous Experimentation: Robots conducting experiments based on AI predictions. insilico.com

Data-Driven Discovery: Using large datasets generated by automated systems to train AI models for predicting molecular properties and reactions. labmanager.comutoronto.ca

Efficient Chemical Space Exploration: AI guiding the search for new molecules within vast theoretical spaces. utoronto.ca

Expanding the Chemical Space Accessible via MIDA and DACH Methodologies

Dach-mida incorporates both a DACH (diaminocyclohexane) ligand and a MIDA (N-methyliminodiacetic acid) protecting group. kingdraw.com MIDA boronates, in particular, are valuable building blocks in organic synthesis due to their stability and controlled reactivity, especially in cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govsigmaaldrich.comrsc.org They offer advantages such as air stability, crystallinity, and compatibility with various reaction conditions. sigmaaldrich.com

Future research could focus on expanding the chemical space accessible through synthetic methodologies utilizing MIDA and DACH scaffolds. This involves developing new reactions and strategies that leverage the unique properties of these groups. Exploring novel transformations of MIDA-protected intermediates or developing new chiral DACH ligands could unlock access to a wider range of complex molecular structures incorporating the this compound core or related architectures. The concept of "chemical space" refers to the collection of all possible molecules, and expanding this space involves synthesizing or computationally generating new, diverse compounds. nih.govd-nb.info Methodologies like those involving MIDA boronates contribute to this expansion by providing stable and versatile intermediates for complex molecule synthesis. sigmaaldrich.comrsc.org

Strategies for expanding chemical space could include:

Developing new coupling reactions involving MIDA boronates or DACH-containing compounds. rsc.org

Synthesizing novel MIDA or DACH derivatives with tailored reactivity or properties.

Utilizing computational methods to design and predict the synthesis of new molecules incorporating these scaffolds. d-nb.inforesearchgate.net

Green Chemistry and Sustainable Synthesis of Related Compounds

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. nih.gov Future research on this compound and related compounds should prioritize the development of sustainable synthetic routes. Traditional synthetic methods often involve the use of organic solvents and generate significant waste. nih.gov

Exploring greener alternatives for synthesizing this compound could involve:

Developing solvent-free or aqueous reaction conditions. nih.gov